molecular formula C5H10N4 B14213519 (3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine CAS No. 805180-59-0

(3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine

Cat. No.: B14213519
CAS No.: 805180-59-0
M. Wt: 126.16 g/mol
InChI Key: PCGSRGFFVZAYTC-UHFFFAOYSA-N
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Description

(3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes three methyl groups and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-3-oxobutanenitrile with hydrazine hydrate, followed by methylation using methyl iodide. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the methyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as Lewis acids and are conducted under anhydrous conditions.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

(3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • (3Z)-N,2,4-Dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine
  • (3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-thione

Comparison:

  • Uniqueness: (3Z)-N,2,4-Trimethyl-2,4-dihydro-3H-1,2,4-triazol-3-imine is unique due to its specific substitution pattern and the presence of an imine group, which imparts distinct chemical and biological properties.
  • Reactivity: Compared to its analogs, this compound may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions due to the electronic effects of the substituents.
  • Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly valuable in specific research and industrial contexts.

Properties

CAS No.

805180-59-0

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N,2,4-trimethyl-1,2,4-triazol-3-imine

InChI

InChI=1S/C5H10N4/c1-6-5-8(2)4-7-9(5)3/h4H,1-3H3

InChI Key

PCGSRGFFVZAYTC-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C=NN1C)C

Origin of Product

United States

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